molecular formula C14H22N2O4S B5739271 N-propan-2-yl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide

N-propan-2-yl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide

Cat. No.: B5739271
M. Wt: 314.40 g/mol
InChI Key: XSTACNYXWIYWEB-UHFFFAOYSA-N
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Description

N-propan-2-yl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide is a chemical compound with a complex structure that includes both sulfamoyl and phenoxy groups

Properties

IUPAC Name

N-propan-2-yl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-10(2)15-14(17)9-20-12-5-7-13(8-6-12)21(18,19)16-11(3)4/h5-8,10-11,16H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTACNYXWIYWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propan-2-yl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide typically involves multiple steps. One common method includes the reaction of 4-(propan-2-ylsulfamoyl)phenol with 2-bromo-N-propan-2-ylacetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-propan-2-yl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-propan-2-yl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-propan-2-yl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-propan-2-yl-2-[4-(propan-2-yl)phenyl]acetamide
  • N-propan-2-yl-2-[4-(propan-2-yloxy)phenyl]acetamide

Uniqueness

N-propan-2-yl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide is unique due to the presence of both sulfamoyl and phenoxy groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

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